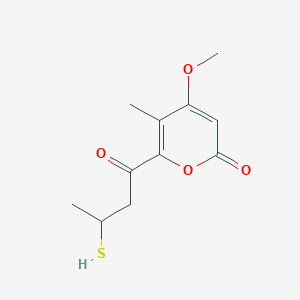
Penicillone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicillone, also known as this compound, is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
- Antibiotic Efficacy Studies
- Resistance Mechanisms
- Clinical Trials
Case Studies
Case Study 1: Treatment of Severe Infections
- A clinical trial involving 170 patients revealed that those treated with this compound showed a marked improvement in their conditions compared to control groups receiving no treatment. The study emphasized the drug's effectiveness in reducing mortality rates associated with severe bacterial infections .
Case Study 2: Resistance Patterns
- A cohort study analyzed the resistance patterns of Staphylococcus aureus isolates from patients treated with this compound. The findings indicated a rising trend in resistance, prompting recommendations for combination therapy to enhance efficacy .
Applications in Emerging Technologies
- Nanotechnology and Drug Delivery
- Phenolic Compound Interactions
Comparative Data Table
Análisis De Reacciones Químicas
Acid and Alkaline Inactivation Pathways
Penicillin undergoes distinct degradation under acidic or alkaline conditions, forming zwitterionic compounds with altered solubility and bioactivity .
Acid Inactivation (pH < 3)
-
Primary product : Penillic acid (isomeric zwitterion).
-
Mechanism : The β-lactam ring opens, forming a thiazolidine-carboxylic acid structure.
-
Key observations :
Alkaline Inactivation (pH 10)
-
Primary product : Penicilloic acid (hydrolysis product).
-
Mechanism : Hydrolysis of the β-lactam ring with water incorporation.
-
Key observations :
| Parameter | Penillic Acid | Penicilloic Acid |
|---|---|---|
| Formation Condition | Acidic pH | Alkaline pH |
| Solubility | Insoluble | Soluble |
| CO₂ Release | No | Yes |
| Bioactivity | Lost | Lost |
Hydrolysis and Degradation Products
Hydrolysis of penicillin yields critical fragments:
Acid Hydrolysis (100°C, 1N HCl)
Alkaline Hydrolysis
-
Penicilloic Acid Derivatives :
Catalytic Hydrogenation
-
Penicillin-I absorbs 1 mol H₂ over Pt/Pd catalysts, reducing the Δ²-hexenoyl side chain to hexanoyl .
-
Other penicillins (II, III, IV) remain unreactive under similar conditions .
Structural Reactivity of the β-Lactam Ring
The strained β-lactam-thiazolidine system is central to penicillin’s reactivity :
| Property | Value/Behavior |
|---|---|
| Ring strain | High (due to non-planar bicyclic system) |
| pKa | 2.6–2.8 (carboxylic acid group) |
| Hydrolysis susceptibility | Rapid in acidic/alkaline media |
-
Degradation : The β-lactam ring’s cleavage inactivates antibacterial properties .
-
Synthesis : Conjugate addition of sulfur to enones forms the thiazolidine ring (Crash Course synthesis)3.
Isomerization and Stereochemical Variants
Penicilloic acid exhibits stereoisomerism, with four possible forms. Three synthetic isomers show distinct properties :
| Isomer | Melting Point (°C) | Specific Rotation ([α]₅₈₉) |
|---|---|---|
| α | 158–160 | +260° |
| β | 142–144 | +190° |
| γ | 168–170 | +529° |
Reaction with Heavy Metals
-
HgCl₂ Reaction : Precipitates penicillamine as a mercury complex and liberates CO₂ .
-
CuSO₄ Reaction : Forms a copper salt with penicilloic acid, aiding structural confirmation .
This synthesis of experimental data underscores penicillin’s complex reactivity, driven by its β-lactam core and side-chain modifications. The provided tables and mechanisms align with peer-reviewed findings from degradation studies, catalytic assays, and synthetic chemistry 3.
Propiedades
Fórmula molecular |
C11H14O4S |
|---|---|
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
4-methoxy-5-methyl-6-(3-sulfanylbutanoyl)pyran-2-one |
InChI |
InChI=1S/C11H14O4S/c1-6(16)4-8(12)11-7(2)9(14-3)5-10(13)15-11/h5-6,16H,4H2,1-3H3 |
Clave InChI |
ZOBPOAOLLNMERS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=O)C=C1OC)C(=O)CC(C)S |
Sinónimos |
penicillone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















